

Analytical Characterization of Pigment Red 48:4: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Pigment Red 48:4	
Cat. No.:	B1170613	Get Quote

Introduction

Pigment Red 48:4 (C.I. 15865:4) is a manganese salt of a monoazo pigment.[1] It is a synthetic organic pigment characterized by its bright, yellowish-red shade and is widely utilized in various industries, including the manufacturing of plastics, coatings, and printing inks, due to its good color strength and lightfastness.[2] The performance and safety of Pigment Red 48:4 are directly related to its physicochemical properties, purity, and the presence of any impurities. Therefore, rigorous analytical characterization is essential for quality control, regulatory compliance, and formulation development.

This document provides detailed application notes and experimental protocols for the comprehensive characterization of Pigment Red 48:4, intended for researchers, scientists, and professionals in drug development and material science.

Physicochemical Properties

A summary of the key physicochemical properties of Pigment Red 48:4 is presented in Table 1. This data is crucial for initial identification and for determining appropriate handling and processing conditions.

Table 1: Physicochemical Properties of Pigment Red 48:4



Property	Value	Reference(s)
C.I. Name	Pigment Red 48:4	[1]
C.I. Number	15865:4	[1]
CAS Number	5280-66-0	[3]
Chemical Type	Monoazo Lake (Manganese Salt)	[1][4]
Molecular Formula	C18H11ClMnN2O6S	[5]
Molecular Weight	473.75 g/mol	[5]
Appearance	Red Powder	[6]
Density	1.52 - 2.0 g/cm ³	[6]
Heat Stability	200 - 220 °C	[1][3]
Solubility	Insoluble in water and most organic solvents.	

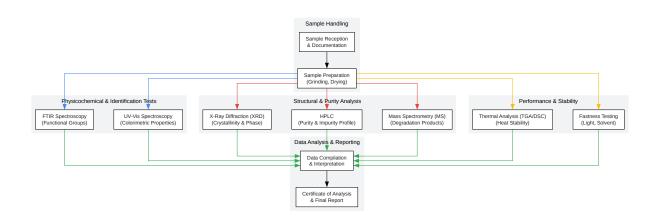
Analytical Methods and Protocols

A multi-faceted analytical approach is required for the complete characterization of Pigment Red 48:4. The following sections detail the application and protocols for key analytical techniques.

Overall Analytical Workflow

The comprehensive characterization of Pigment Red 48:4 involves a series of analytical tests to determine its identity, purity, structure, and stability. A typical workflow is illustrated below.





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Caption: General workflow for the analytical characterization of Pigment Red 48:4.

UV-Visible (UV-Vis) Spectroscopy

Application Note: UV-Visible spectroscopy is a fundamental technique for characterizing the electronic transitions in a pigment, which are directly responsible for its color.[7] For Pigment Red 48:4, the extended π -electron system across the azo group and aromatic rings absorbs light in the visible region, resulting in its characteristic red color.[7] The absorption maximum (λ max) and the overall spectral shape are used for quality control to ensure batch-to-batch color consistency.[7] Due to the insolubility of the pigment, analysis is typically performed on solid samples using diffuse reflectance spectroscopy.



Protocol: Diffuse Reflectance UV-Vis Spectroscopy

- Instrument: A UV-Vis spectrophotometer equipped with a diffuse reflectance integrating sphere accessory.
- Calibration: Calibrate the instrument using a white reference standard (e.g., Spectralon® or BaSO₄) to set 100% reflectance.
- Sample Preparation:
 - Ensure the Pigment Red 48:4 powder is dry and finely ground to ensure homogeneity.
 - Place the powder in a solid sample holder, ensuring a smooth, even surface that is level with the holder's rim.
- Data Acquisition:
 - Place the sample holder in the measurement port of the integrating sphere.
 - Scan the sample over the wavelength range of 380 nm to 780 nm.
 - Record the diffuse reflectance spectrum (R%).
- Data Analysis:
 - The resulting spectrum will show low reflectance (high absorbance) in the green-blue region and high reflectance in the red region of the spectrum.
 - The λmax can be identified as the wavelength with the minimum reflectance (maximum absorbance).

Data Presentation: While a precise λ max in solution is not applicable, the reflectance spectrum provides a characteristic fingerprint. The λ max values are sensitive to the pigment's environment, including the metal cation and its crystal structure.[7]

Fourier-Transform Infrared (FTIR) Spectroscopy



Application Note: FTIR spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in the pigment's molecular structure. This provides a unique "fingerprint" for confirming the identity of Pigment Red 48:4. Key vibrational bands for the azo linkage (-N=N-), carbonyl (C=O), sulfonate (S=O), and aromatic rings (C=C, C-H) can be identified. The presence of unexpected peaks may indicate impurities or structural modifications.[7]

Protocol: Attenuated Total Reflectance (ATR)-FTIR

- Instrument: A Fourier-Transform Infrared spectrometer equipped with an ATR accessory (e.g., with a diamond crystal).
- Background Scan: Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and acquire a background spectrum.
- Sample Analysis:
 - Place a small amount of the dry Pigment Red 48:4 powder onto the ATR crystal.
 - Apply consistent pressure using the ATR press to ensure good contact between the sample and the crystal.
- Data Acquisition:
 - Acquire the sample spectrum, typically by co-adding 16 to 32 scans in the range of 4000 cm⁻¹ to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
- Data Analysis:
 - Process the resulting spectrum (e.g., baseline correction, ATR correction if necessary).
 - Identify and assign the characteristic absorption bands by comparing them to reference spectra or known vibrational frequencies (see Table 2).

Data Presentation: The characteristic FTIR absorption bands for Pigment Red 48:4 are summarized in Table 2.

Table 2: Key FTIR Absorption Bands for Pigment Red 48:4



Wavenumber (cm ⁻¹)	Assignment	Reference(s)	
~3400-3200	O-H stretching (adsorbed water)	[7]	
~3100-3000	Aromatic C-H stretching	[7]	
~1650-1580	C=O stretching (keto/amide form)	[7]	
~1600-1450	Aromatic C=C stretching, N=N stretching (azo group)	[7]	
~1220 & ~1040	S=O stretching (sulfonate group)	Inferred	
~1300-1000	C-O stretching	[7]	
~700-400	C-H bending, fingerprint region	[7]	

High-Performance Liquid Chromatography (HPLC)

Application Note: HPLC is a key technique for assessing the purity of Pigment Red 48:4 and for the identification and quantification of organic impurities. Due to the pigment's low solubility, sample preparation often requires specialized solvents or dissolution procedures. A primary application is the detection of banned aromatic amines, which can be present as unreacted starting materials or degradation products from the azo linkage.[8] HPLC coupled with a photodiode array (PDA) detector allows for both quantification and spectral confirmation of peaks.

Protocol: Reversed-Phase HPLC for Impurity Profiling

- Instrument: An HPLC system with a gradient pump, autosampler, column oven, and a PDA detector.
- Chromatographic Conditions:
 - Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 μm).
 - Mobile Phase A: 20 mM Ammonium Acetate in Water.



- Mobile Phase B: Acetonitrile.
- Gradient: A time-based gradient from high aqueous content to high organic content (e.g.,
 95% A to 95% B over 20 minutes) to elute compounds with a wide range of polarities.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection: PDA detector scanning from 210 nm to 600 nm. Monitor specific wavelengths for expected impurities and the parent pigment.
- Sample Preparation:
 - Accurately weigh ~10 mg of Pigment Red 48:4.
 - Dissolve the sample in 10 mL of a suitable solvent like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO), using sonication to aid dissolution.
 - Filter the solution through a 0.45 μm syringe filter prior to injection.
- Analysis:
 - Inject the prepared sample and a solvent blank.
 - Identify peaks corresponding to the main pigment and any impurities by comparing retention times and UV-Vis spectra with reference standards, if available.
 - Quantify impurities using an external standard method or by area percentage.

X-Ray Diffraction (XRD)

Application Note: XRD is the primary technique for determining the solid-state structure of crystalline materials. It provides information on the crystal lattice, identifying the specific crystalline form (polymorph) of Pigment Red 48:4. Different polymorphs can have different properties, including color shade, stability, and dispersibility. Therefore, XRD is critical for ensuring the correct and consistent crystalline phase is produced.



Protocol: Powder XRD

- Instrument: A powder X-ray diffractometer with a Cu Kα radiation source.
- Sample Preparation:
 - Finely grind the Pigment Red 48:4 sample to a uniform powder to minimize preferred orientation effects.
 - Mount the powder onto a zero-background sample holder.
- Data Acquisition:
 - Scan the sample over a 2θ range (e.g., 5° to 50°) with a step size of ~0.02° and an appropriate counting time per step.
- Data Analysis:
 - The resulting diffractogram (a plot of intensity vs. 2θ) serves as a fingerprint for the crystalline phase.
 - Compare the experimental pattern with reference patterns from databases or an in-house standard to confirm the phase identity.
 - Analyze peak positions, intensities, and widths to gain information about the crystal structure and crystallite size.

Thermal Analysis (TGA/DSC)

Application Note: Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to evaluate the heat stability of Pigment Red 48:4. TGA measures the change in mass of a sample as a function of temperature, identifying the decomposition temperature. DSC measures the heat flow into or out of a sample as it is heated, revealing phase transitions like melting or glass transitions, although for pigments, decomposition is the most relevant event. This data is critical for determining the maximum processing temperatures the pigment can withstand in applications like plastics extrusion.[9]

Protocol: Thermogravimetric Analysis (TGA)



- Instrument: A Thermogravimetric Analyzer.
- Sample Preparation: Place a small, accurately weighed amount (5-10 mg) of the pigment powder into a TGA pan (e.g., alumina or platinum).
- Data Acquisition:
 - Heat the sample from ambient temperature to ~600 °C at a constant rate (e.g., 10 °C/min).
 - Conduct the analysis under a controlled atmosphere (e.g., nitrogen for inert decomposition, or air for oxidative decomposition).
 - Record the mass loss as a function of temperature.
- Data Analysis:
 - Determine the onset temperature of decomposition from the TGA curve. This is often reported as the temperature at which 5% weight loss occurs.

Data Presentation: The thermal and fastness properties of Pigment Red 48:4 are crucial for its application performance.

Table 3: Performance and Fastness Properties of Pigment Red 48:4



Property	Rating / Value	Description	Reference(s)
Heat Stability	200 - 220 °C	Temperature at which the pigment remains stable.	[1][3]
Light Fastness	6 - 7	Scale of 1-8 (8 = outstanding).	[4]
Water Resistance	4 - 5	Scale of 1-5 (5 = excellent).	[3]
Oil Resistance	4 - 5	Scale of 1-5 (5 = excellent).	[3]
Acid Resistance	3 - 5	Scale of 1-5 (5 = excellent).	[1][3]
Alkali Resistance	3 - 4	Scale of 1-5 (5 = excellent).	[1][3]

Impurity and Degradation Analysis

The manufacturing process for Pigment Red 48:4 involves the diazotization of 2-amino-4-chloro-5-methylbenzenesulfonic acid (2B Acid) and its subsequent coupling with 3-hydroxy-2-naphthoic acid (BON Acid).[9] Potential impurities can arise from this process.

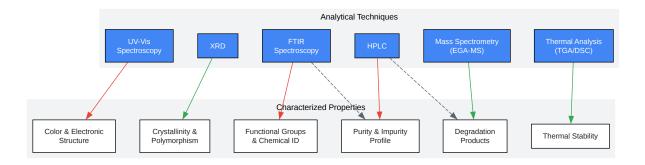
Potential Impurities:

- Unreacted Starting Materials: Residual 2B Acid or BON Acid.
- Synthesis By-products: Compounds formed from side reactions during diazotization or coupling.
- Inorganic Salts: Residual salts from the manufacturing and laking process (e.g., sodium chloride, excess manganese chloride).
- Other Azo Compounds: Isomeric or related azo structures formed from impurities in the starting materials.



Degradation Products: Thermal or photo-degradation can lead to the cleavage of the azo bond, potentially releasing aromatic amines. Evolved Gas Analysis-Mass Spectrometry (EGA-MS) can be used to identify volatile fragments released during thermal decomposition.[7]

The relationship between the analytical techniques and the properties they characterize is visualized below.



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Caption: Relationship between analytical techniques and characterized properties.

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References

- 1. advaityadyechem.co.in [advaityadyechem.co.in]
- 2. specialchem.com [specialchem.com]
- 3. union-pigment.com [union-pigment.com]



- 4. vibrantz.com [vibrantz.com]
- 5. bocsci.com [bocsci.com]
- 6. xcolorpigment.com [xcolorpigment.com]
- 7. Pigment red 48 | 3564-21-4 | Benchchem [benchchem.com]
- 8. first-color.com [first-color.com]
- 9. environmentclearance.nic.in [environmentclearance.nic.in]
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